molecular formula C9H7NO3 B14864796 5,8-Dihydroxy-1,2-dihydroquinolin-2-one

5,8-Dihydroxy-1,2-dihydroquinolin-2-one

Cat. No.: B14864796
M. Wt: 177.16 g/mol
InChI Key: FSQRRLALKOLFLY-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-1,2-dihydroquinolin-2-one is a bicyclic organic compound featuring a quinoline backbone with hydroxyl groups at positions 5 and 6. The compound’s structure includes a partially saturated quinoline ring, where the 1,2-dihydro motif introduces a ketone at position 7.

Properties

IUPAC Name

5,8-dihydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h1-4,11-12H,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRRLALKOLFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dihydroxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds .

Scientific Research Applications

5,8-Dihydroxy-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,8-Dihydroxy-1,2-dihydroquinolin-2-one with key analogs, focusing on structural modifications, physicochemical properties, and functional implications.

5,8-Dimethoxy-1,4-dimethyl-1H-quinolin-2-one

  • Structure : Methoxy groups at positions 5 and 8, methyl groups at positions 1 and 4 (CAS: 131451-78-0) .
  • Methyl substituents introduce steric hindrance, which may restrict rotational freedom and alter binding interactions.
  • Reactivity : Methoxy groups are electron-donating via resonance, directing electrophilic substitution to specific positions (e.g., C-3 or N-arylations) .
  • Biological Implications: Methoxy-substituted quinolinones are often explored as intermediates in synthetic pathways (e.g., arylations for trione derivatives) rather than direct bioactive agents .

5,8-Dimethyl-1,2-dihydroquinolin-2-one

  • Structure : Methyl groups at positions 5 and 8 (CAS: 37509-60-7) .
  • Key Differences :
    • Methyl groups lack hydrogen-bonding capacity, reducing solubility in polar solvents.
    • Molecular weight (173.21 g/mol) is lower than the dihydroxy analog.
  • Electronic Effects : Methyl substituents are electron-donating, stabilizing the aromatic system but reducing redox activity compared to hydroxylated analogs.

4-Methyl-5,8-dimethoxy-1,2-dihydroquinoline-2-one

  • Structure: Methoxy groups at 5 and 8, methyl at position 4 (C₁₂H₁₃NO₃, MW: 219.24) .
  • Dimethoxy substitution further enhances hydrophobicity.
  • Functional Role : Likely serves as a precursor for more complex derivatives, given its structural complexity.

5,8-Dihydroxy-1,4-naphthoquinone (Shikonin Core)

  • Structure: Naphthoquinone backbone with hydroxyls at 5 and 8 (a naphthoquinone analog of the quinolinone core) .
  • Key Differences: The naphthoquinone system is fully aromatic and planar, enabling stronger π-π stacking interactions. Exhibits pronounced antitumor activity due to redox cycling and reactive oxygen species (ROS) generation, a trait less pronounced in dihydroquinolinones .
  • Biological Activity : Shikonin’s hydroxylation pattern correlates with cytotoxicity, whereas methoxy or methyl substitutions reduce efficacy .

Critical Analysis of Substituent Effects

  • Hydroxyl vs. Methoxy Groups : Hydroxyls enhance solubility and redox activity but may reduce metabolic stability. Methoxy groups improve lipophilicity and direct electrophilic reactions .
  • Core Structure: Quinolinones (partially saturated) exhibit reduced planarity and redox activity compared to naphthoquinones, impacting their biological roles .

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